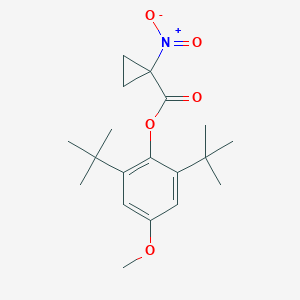
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate, also known as DTB-MeO-NO2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to have a number of biochemical and physiological effects. In animal studies, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to reduce inflammation and tumor growth. It has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, making it a useful starting material for the synthesis of new materials and drugs.
However, one limitation of using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate. One area of research is in the development of new drugs based on 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate. Researchers could explore the potential of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate as a treatment for various diseases, including cancer, inflammation, and autoimmune disorders.
Another area of research is in the synthesis of new materials using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate as a starting material. Researchers could explore the potential of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Overall, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is a promising compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development and materials science.
Synthesemethoden
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate can be synthesized through a multi-step process that involves the reaction of tert-butyl 4-methoxyphenylacetate with nitromethane in the presence of sodium hydride. This reaction results in the formation of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate, which can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been studied for its potential applications in various scientific fields. One area of research is in the development of new drugs. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development.
Another area of research is in the field of materials science. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been used as a starting material for the synthesis of new materials with unique properties. For example, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been used to synthesize a new class of polymeric materials that exhibit high thermal stability and mechanical strength.
Eigenschaften
CAS-Nummer |
104755-90-0 |
|---|---|
Produktname |
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate |
Molekularformel |
C19H27NO5 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2,6-ditert-butyl-4-methoxyphenyl) 1-nitrocyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-17(2,3)13-10-12(24-7)11-14(18(4,5)6)15(13)25-16(21)19(8-9-19)20(22)23/h10-11H,8-9H2,1-7H3 |
InChI-Schlüssel |
BANYMWIJEUJLIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)C2(CC2)[N+](=O)[O-])C(C)(C)C)OC |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)C2(CC2)[N+](=O)[O-])C(C)(C)C)OC |
Synonyme |
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



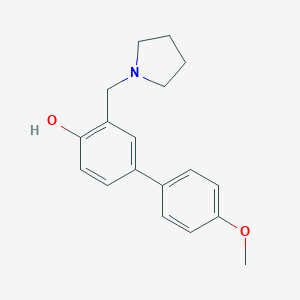
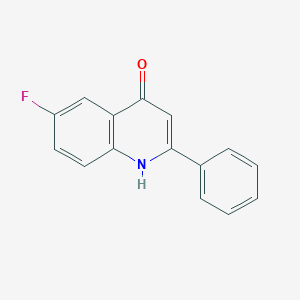
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
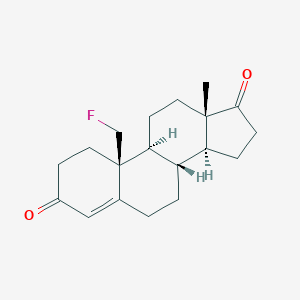
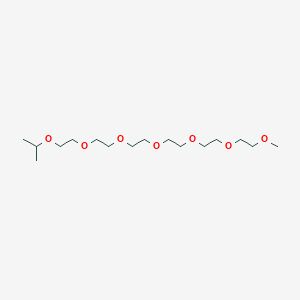
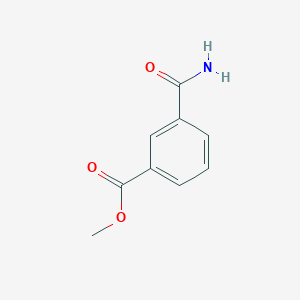
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
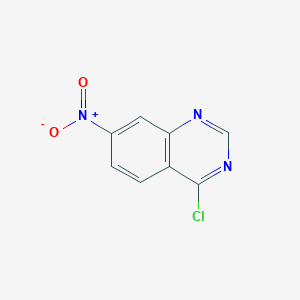
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
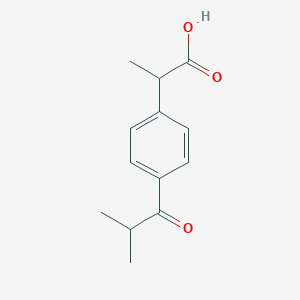
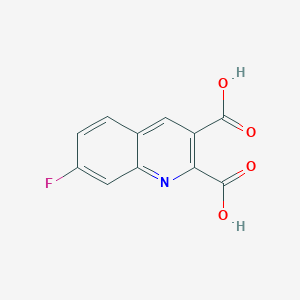
![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)